molecular formula C20H13N2NaO4S B1450816 Silk Scarlet CAS No. 8003-59-6

Silk Scarlet

Cat. No.: B1450816
CAS No.: 8003-59-6
M. Wt: 400.4 g/mol
InChI Key: GETWKXDZCSCODM-UHFFFAOYSA-M
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Description

Silk Scarlet is a compound used primarily in the dyeing of silk fibers. It is known for its vibrant color and strong binding properties, making it a popular choice in the textile industry. The compound is typically derived from a diazonium compound and is used to achieve a coupling reaction with tyrosine residues in the silk protein fibroin .

Mechanism of Action

Target of Action

Silk Scarlet, a compound derived from the silk protein, primarily targets the structural integrity of various materials. The compound’s primary targets are the molecular structures within materials that require enhanced strength, flexibility, and durability .

Mode of Action

This compound interacts with its targets by integrating into the existing molecular structures, thereby enhancing their properties. The compound’s unique molecular configuration, which includes beta-sheet crystals and filaments, allows it to form strong, flexible bonds with the target material . This interaction results in materials that are significantly stronger and more resilient.

Biochemical Pathways

This compound affects the biochemical pathways involved in protein assembly and fiber formation. The compound’s interaction with these pathways results in the formation of materials with enhanced mechanical properties . The affected pathways lead to downstream effects such as increased strength, flexibility, and durability of the materials.

Pharmacokinetics

When applied to a material, this compound exhibits excellent distribution properties, integrating uniformly throughout the material to enhance its properties . The compound’s bioavailability in this context refers to its ability to be effectively utilized in the material to improve its structural characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are evident in the enhanced properties of the materials it is applied to. The compound’s interaction with the molecular structures of these materials results in increased strength, flexibility, and durability . On a cellular level, this compound integrates into the material, reinforcing its structure and improving its mechanical properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as temperature, pH, and humidity . This makes it a versatile compound for improving the properties of a wide range of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silk Scarlet is synthesized through a coupling reaction between a diazonium compound, such as Color Base Red G (C.I. 37105), and tyrosine residues in the silk protein fibroin . The reaction involves the formation of a diazonium salt from an aromatic amine, which then reacts with the tyrosine residues under controlled conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale coupling reactions. The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is followed by the coupling reaction with tyrosine residues in silk fibroin under optimized conditions to ensure maximum dye uptake and color fastness .

Chemical Reactions Analysis

Types of Reactions

Silk Scarlet primarily undergoes coupling reactions, which are a type of substitution reaction. The diazonium compound reacts with the tyrosine residues in the silk fibroin to form an azo bond .

Common Reagents and Conditions

    Reagents: Aromatic amines, sodium nitrite, hydrochloric acid, and silk fibroin.

    Conditions: The diazotization reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

Major Products

The major product of the reaction is the azo compound, which imparts a vibrant color to the silk fibers. The reaction also produces by-products such as water and nitrogen gas .

Comparison with Similar Compounds

Silk Scarlet is unique in its strong binding properties and vibrant color. Similar compounds include other azo dyes such as:

This compound stands out due to its specific application in dyeing silk and its superior color fastness properties .

Properties

IUPAC Name

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWKXDZCSCODM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8003-59-6
Record name Silk Scarlet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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